3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one, also known as AG-014699 or rucaparib, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair, and inhibition of these enzymes can lead to cell death in cancer cells with defects in other DNA repair mechanisms. Rucaparib has shown promising results in clinical trials for the treatment of ovarian and breast cancers with BRCA mutations.
Mécanisme D'action
Rucaparib works by inhibiting PARP enzymes, which are involved in DNA repair. In cancer cells with defects in other DNA repair mechanisms, such as those with BRCA mutations, inhibition of PARP can lead to cell death.
Biochemical and physiological effects:
Inhibition of PARP by rucaparib leads to accumulation of DNA damage and ultimately cell death in cancer cells with defects in other DNA repair mechanisms. Rucaparib has also been shown to sensitize cancer cells to radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
Rucaparib is a potent and selective inhibitor of PARP enzymes, making it a valuable tool for studying the role of PARP in DNA repair and cancer biology. However, like many small molecule inhibitors, rucaparib has limitations in terms of specificity and off-target effects.
Orientations Futures
Future research on rucaparib and PARP inhibitors in general will likely focus on improving the efficacy and specificity of these drugs, as well as identifying biomarkers to predict response to treatment. Combination therapies with other DNA-damaging agents, such as radiation therapy and chemotherapy, may also be explored. Additionally, PARP inhibitors may have applications beyond cancer treatment, such as in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of rucaparib involves several steps, starting with the reaction of 4-iodoaniline with ethyl acetoacetate to form 4-iodo-N-ethyl-2-oxobutanamide. This intermediate is then reacted with propargyl bromide to form 4-iodo-N-ethyl-2-(prop-2-yn-1-yl)-2-oxobutanamide. The final step involves the reaction of this intermediate with 3-hydroxy-2-indolinone to form rucaparib.
Applications De Recherche Scientifique
Rucaparib has been studied extensively in preclinical and clinical trials for the treatment of ovarian and breast cancers with BRCA mutations. In a phase II clinical trial, rucaparib showed a 54% response rate in patients with BRCA-mutant ovarian cancer. Rucaparib has also shown promise in the treatment of prostate cancer and small cell lung cancer.
Propriétés
Nom du produit |
3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one |
---|---|
Formule moléculaire |
C19H14INO3 |
Poids moléculaire |
431.2 g/mol |
Nom IUPAC |
3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1-prop-2-ynylindol-2-one |
InChI |
InChI=1S/C19H14INO3/c1-2-11-21-16-6-4-3-5-15(16)19(24,18(21)23)12-17(22)13-7-9-14(20)10-8-13/h1,3-10,24H,11-12H2 |
Clé InChI |
UQTMEIHDVPPJFL-UHFFFAOYSA-N |
SMILES |
C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)I)O |
SMILES canonique |
C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.